molecular formula C10H7NO2 B098371 3-prop-2-ynyl-1,3-benzoxazol-2-one CAS No. 19420-41-8

3-prop-2-ynyl-1,3-benzoxazol-2-one

Cat. No.: B098371
CAS No.: 19420-41-8
M. Wt: 173.17 g/mol
InChI Key: BMKFKTFCOJPUGR-UHFFFAOYSA-N
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Description

3-Prop-2-ynyl-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazole core substituted at the 3-position with a propargyl (prop-2-ynyl) group. This compound belongs to the benzoxazolone class, known for diverse pharmacological and agrochemical applications due to their structural versatility and bioactivity . The propargyl group introduces unique electronic and steric effects, influencing reactivity and interactions with biological targets.

Properties

CAS No.

19420-41-8

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-prop-2-ynyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2

InChI Key

BMKFKTFCOJPUGR-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2OC1=O

Canonical SMILES

C#CCN1C2=CC=CC=C2OC1=O

Other CAS No.

19420-41-8

Synonyms

3-(2-Propynyl)benzoxazol-2(3H)-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-2-ynyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazolinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. One such method includes the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method allows for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-prop-2-ynyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-prop-2-ynyl-1,3-benzoxazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-prop-2-ynyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways. The propynyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy . In antiviral applications, the compound inhibits viral integrase, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Reference
3-Prop-2-ynyl-1,3-benzoxazol-2-one 3-prop-2-ynyl ~175.17* Propargyl group enhances electrophilicity; potential for click chemistry
Chlorzoxazone (5-chloro-1,3-benzoxazol-2-one) 5-Cl 169.57 Clinically used muscle relaxant; chlorine enhances lipophilicity
6-Methoxy-1,3-benzoxazol-2-one (MBOA) 6-OCH₃ 165.15 Natural benzoxazinoid; methoxy group increases solubility in polar solvents
5-Chloro-3-propanoyl-1,3-benzoxazol-2-one 5-Cl, 3-propanoyl 225.63 Chlorine and ketone groups modulate metabolic stability
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one 6-C(O)Ph, 2,3-dihydro 239.25 Acyl group enables π-π stacking with biological targets

*Calculated based on formula C₁₀H₇NO₂.

  • Propargyl vs. Alkyl/Aryl Groups : The propargyl group in this compound introduces sp-hybridized carbons, increasing reactivity toward nucleophiles compared to alkyl or aryl substituents (e.g., 3-piperidyl or 3-methyl groups in ). This makes it a candidate for covalent binding or further functionalization via alkyne-azide cycloaddition .
  • Chlorine vs. Propargyl : Chlorzoxazone’s 5-Cl substituent enhances lipophilicity and membrane permeability, critical for its muscle relaxant activity . In contrast, the propargyl group may reduce solubility but improve target selectivity in enzyme inhibition .

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